

Technical Guide: Physical and Chemical Properties of C₉H₈N₂O₂S

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *Methyl 2-amino-1,3-benzothiazole-6-carboxylate*

CAS No.: 66947-92-0

Cat. No.: B3022624

[Get Quote](#)

Focus Entity: **Methyl 2-amino-1,3-benzothiazole-6-carboxylate** Secondary Isomer: Quinoline-8-sulfonamide[1]

Executive Summary: The Dual Identity of C₉H₈N₂O₂S

The chemical formula C₉H₈N₂O₂S (Molecular Weight: 208.24 g/mol) refers to a distinct class of nitrogen-sulfur heterocycles critical to medicinal chemistry and materials science.[1] While the formula allows for multiple isomers, two specific molecular architectures dominate the patent and research landscape due to their utility as pharmacophores:

- **Methyl 2-amino-1,3-benzothiazole-6-carboxylate:** A versatile synthetic intermediate used in the construction of azo dyes, antimicrobial agents, and antitumor drugs.[1] It serves as a scaffold for "Riluzole-like" glutamate modulators.[1]
- **Quinoline-8-sulfonamide:** A bioactive fragment increasingly recognized for its ability to modulate tumor metabolism (PKM2 inhibition) and act as a zinc ionophore in antibacterial applications.[1]

This guide prioritizes the Benzothiazole Ester (CAS 66947-92-0) as the primary subject for physicochemical characterization, while referencing the Quinoline Sulfonamide (CAS 35203-

91-9) where relevant to bioactivity.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4]

The physicochemical properties of C₉H₈N₂O₂S are dictated by the rigid benzothiazole core, which imparts high melting points and lipophilicity, balanced by the polar amino and ester functionalities.

Comparative Identification

Feature	Benzothiazole Ester	Quinoline Sulfonamide
IUPAC Name	Methyl 2-amino-1,3-benzothiazole-6-carboxylate	Quinoline-8-sulfonamide
CAS Number	66947-92-0	35203-91-9
Structure	Bicyclic (Benzene + Thiazole)	Bicyclic (Benzene + Pyridine)
Key Functional Groups	Primary Amine (-NH ₂), Methyl Ester (-COOMe)	Sulfonamide (-SO ₂ NH ₂), Quinoline N

Detailed Physical Properties (Benzothiazole Ester)

The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite).

Property	Value	Technical Context
Appearance	White to pale yellow crystalline solid	Crystallinity is driven by intermolecular H-bonding between the 2-amino group and the ester carbonyl/thiazole nitrogen.[1]
Melting Point	244–246 °C	High thermal stability typical of fused heterocycles; suitable for high-temp synthesis (e.g., melt condensation).
Density	1.422 ± 0.06 g/cm ³	High density reflects efficient packing of the planar aromatic system.
Solubility (Water)	Poor (< 0.5 mg/mL)	LogS ≈ -3.46. The hydrophobic aromatic core dominates; solubilization requires pH adjustment (protonation of thiazole N) or co-solvents.
Solubility (Organic)	High in DMSO, DMF; Moderate in MeOH	DMSO is the preferred solvent for NMR and biological assays.
pKa (Base)	~2.74 (Thiazole N)	Weakly basic. Protonation occurs at the ring nitrogen (N3), not the exocyclic amine, due to resonance delocalization.
LogP (Octanol/Water)	~1.57 – 1.80	Moderately lipophilic; falls within the "Rule of 5" ideal range for drug-like fragments.

Synthesis & Manufacturing Methodologies

The industrial preparation of **Methyl 2-amino-1,3-benzothiazole-6-carboxylate** utilizes the Hugershoff Reaction, a robust oxidative cyclization of aryl thioureas.[1] This method is

preferred over the Jacobson cyclization for its milder conditions and higher regioselectivity.

Protocol: Oxidative Cyclization via Hugershoff

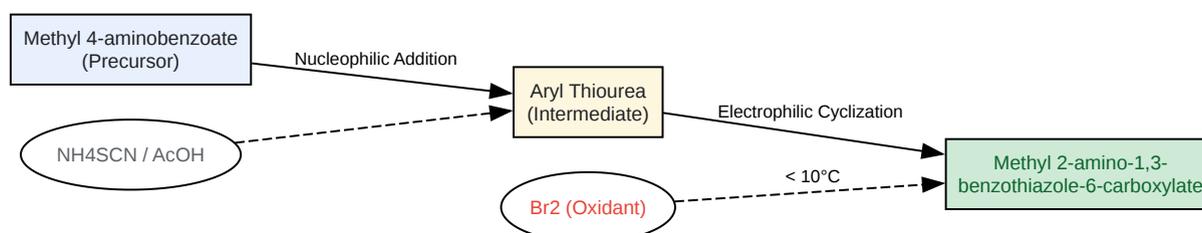
Reaction[1][10]

Reagents: Methyl 4-aminobenzoate, Ammonium Thiocyanate (NH_4SCN), Bromine (Br_2), Glacial Acetic Acid.

Step-by-Step Methodology:

- Thiourea Formation: Dissolve Methyl 4-aminobenzoate (1.0 eq) in glacial acetic acid. Add Ammonium Thiocyanate (2.0 eq).
- Bromination (Cyclization): Cool the solution to $< 10^\circ\text{C}$. Add Bromine (1.0 eq) in acetic acid dropwise over 30 minutes.
 - Mechanistic Insight: Bromine oxidizes the thiocyanate to a radical or electrophilic species that attacks the ortho-position of the benzene ring.[1]
- Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1) for the disappearance of the starting aniline.
- Work-up: Pour the reaction mixture into ice-cold water. Neutralize with ammonium hydroxide to pH 8 to precipitate the free base.[1]
- Purification: Filter the precipitate, wash with water to remove inorganic salts (NH_4Br), and recrystallize from ethanol/DMF.

Synthesis Pathway Visualization[1]



[Click to download full resolution via product page](#)

Caption: The Hugershoff reaction pathway converting methyl 4-aminobenzoate to the benzothiazole scaffold via an oxidative radical mechanism.[1][2]

Chemical Reactivity & Derivatization[1][11]

The C₉H₈N₂O₂S scaffold possesses three distinct reactive sites: the exocyclic amine (C₂-NH₂), the ring nitrogen (N₃), and the methyl ester (C₆-COOMe).

Amino Group Modification (N-Functionalization)

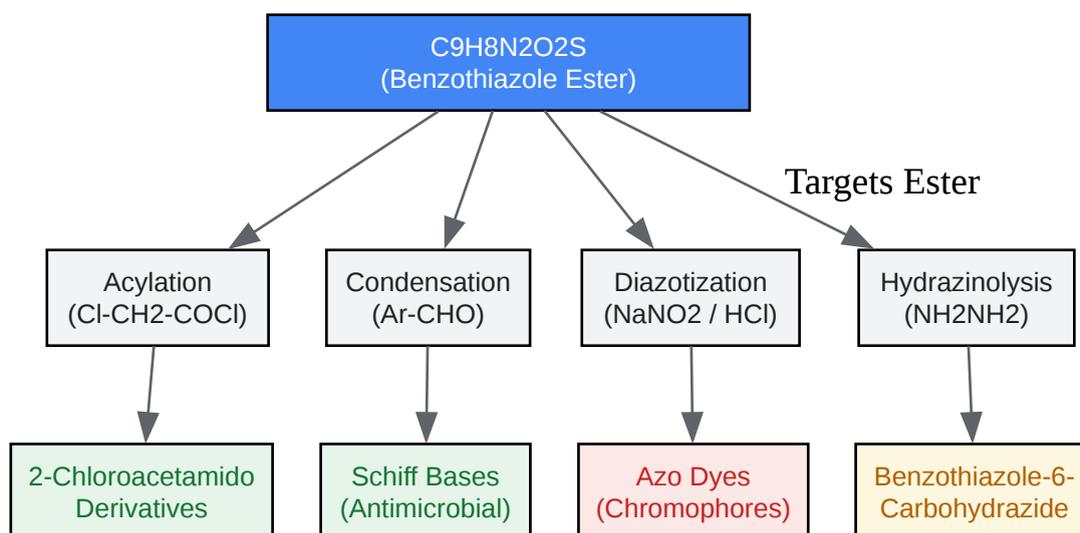
The 2-amino group behaves like a heteroaromatic amine, less nucleophilic than aniline but capable of:

- Acylation: Reaction with chloroacetyl chloride yields 2-chloroacetamido derivatives, precursors for peptidomimetics.[1]
- Schiff Base Formation: Condensation with aromatic aldehydes yields imines (azomethines), widely screened for antimicrobial activity.
- Diazotization: Reaction with NaNO₂/HCl produces a diazonium salt, which can be coupled with phenols to form Azo Dyes (red/orange chromophores) or converted to 2-halo derivatives (Sandmeyer reaction).[1]

Hydrazinolysis (Ester Transformation)

Reaction with Hydrazine Hydrate (NH₂NH₂[1]·H₂O) in ethanol converts the C₆-ester to the Carbohydrazide.[1] This is a critical step for generating pyrazole-benzothiazole hybrids.[1]

Reactivity Logic Map



[Click to download full resolution via product page](#)

Caption: Divergent synthesis pathways from the C₉H₈N₂O₂S core, targeting the amino group (left branches) and ester group (right branch).[1]

Biological & Pharmacological Context[1][6][13]

Benzothiazole Ester (Scaffold Utility)[1]

- **Antitumor Activity:** Analogs of this compound are investigated as bioisosteres of Riluzole (a glutamate antagonist). The 6-substitution pattern modulates lipophilicity, influencing blood-brain barrier (BBB) penetration.[1]
- **Antimicrobial Agents:** Schiff bases derived from the 2-amino position exhibit broad-spectrum activity against Gram-positive bacteria (*S. aureus*) by disrupting cell wall synthesis.[1]

Quinoline-8-Sulfonamide (Isomer Bioactivity)[1]

- **PKM2 Modulation:** Recent studies identify quinoline-8-sulfonamides as activators of Pyruvate Kinase M2 (PKM2).[1] By stabilizing the tetrameric form of PKM2, these compounds shift cancer cell metabolism away from the Warburg effect (aerobic glycolysis), inhibiting tumor proliferation.
- **Zinc Ionophores:** These sulfonamides can bind Zn²⁺ ions, transporting them into bacterial cells. The resulting intracellular zinc toxicity provides a novel mechanism for killing drug-resistant pathogens (e.g., *Streptococcus agalactiae*).

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66947-92-0, **Methyl 2-amino-1,3-benzothiazole-6-carboxylate**. Retrieved from [[Link](#)]
- Organic Syntheses (1942). 2-Amino-6-methylbenzothiazole.[1] Org. Synth. 22, 16. Retrieved from [[Link](#)]
- Juber, A. K., et al. (2020).[3] Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothiazole derivatives. ResearchGate. Retrieved from [[Link](#)]
- MDPI (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of Pyruvate Kinase M2. Retrieved from [[Link](#)]
- Google Patents (2019). WO2019125185A1 - Quinoline sulfonamide compounds and their use as antibacterial agents.[1] Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. researchgate.net \[researchgate.net\]](#)
- [2. 4-\(2-Amino-1,3-thiazol-4-yl\)benzene-1,2-diol | C9H8N2O2S | CID 762762 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- To cite this document: BenchChem. [Technical Guide: Physical and Chemical Properties of C9H8N2O2S]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3022624#physical-and-chemical-properties-of-c9h8n2o2s>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com